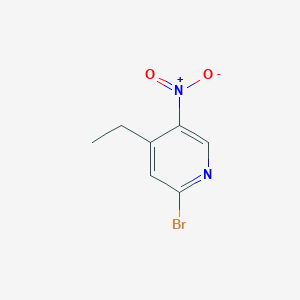

2-Bromo-4-ethyl-5-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov As an isostere of benzene, this structural unit is found in a vast array of important molecules, including natural products like vitamins (niacin, pyridoxine), alkaloids (nicotine), and coenzymes. nih.govlifechemicals.com The widespread presence of the pyridine scaffold in over 7,000 drug molecules underscores its importance in the pharmaceutical industry. nih.gov

The value of pyridine derivatives stems from several key characteristics. Their heteroaromatic nature provides unique electronic properties and the nitrogen atom offers a site for hydrogen bonding and protonation, which can improve the water solubility of drug candidates. nih.gov This feature is particularly advantageous in the development of therapeutic agents. nih.gov Pyridine scaffolds are readily converted into a multitude of functionalized derivatives, making them versatile building blocks for organic synthesis. nih.govresearchgate.net This synthetic flexibility allows chemists to fine-tune the steric and electronic properties of molecules, which is crucial for optimizing pharmacological activity. nih.gov Consequently, pyridine-containing compounds are integral to the discovery of new therapeutic agents and agrochemicals. nih.govresearchgate.net

Overview of Halogenated and Nitrated Pyridine Derivatives in Heterocyclic Chemistry

Within the vast family of pyridine derivatives, halogenated and nitrated pyridines are particularly significant as versatile intermediates in organic synthesis. ontosight.aiyoutube.comsigmaaldrich.com The introduction of halogen atoms (such as bromine, chlorine, or fluorine) and nitro groups onto the pyridine ring profoundly influences its chemical reactivity. ontosight.ainih.gov

Halogenated heterocycles are widely used as building blocks in synthetic chemistry. sigmaaldrich.com The halogen atom can serve as a leaving group in nucleophilic substitution reactions or participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. nbinno.comsigmaaldrich.com For example, 2-bromopyridine (B144113) is a common starting material for creating a wide range of substituted pyridines. sigmaaldrich.com

The nitro group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, typically at positions ortho and para to the nitro group. ontosight.aiyoutube.com The electron-withdrawing nature of both the bromine and nitro groups in compounds like 2-bromo-5-nitropyridine (B18158) further reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. ontosight.ai The nitro group can also be readily reduced to an amino group, providing a key functional handle for further synthetic transformations, such as the synthesis of 2-amino-5-nitropyridine. nbinno.com This dual functionality of halogen and nitro groups makes these compounds powerful precursors for a diverse array of biologically active molecules. nbinno.cominnospk.comchemimpex.com

Specific Context of 2-Bromo-4-ethyl-5-nitropyridine within Pyridine Research

This compound is a specific example of a functionalized pyridine that combines the reactive features of both a bromo and a nitro substituent. While detailed research findings exclusively on this particular isomer are not extensively documented in publicly available literature, its structure places it firmly within the class of highly useful synthetic intermediates. Its chemical relatives, such as 2-bromo-4-methyl-5-nitropyridine (B1267849) and other substituted nitropyridines, are recognized as valuable precursors in pharmaceutical and agrochemical research. guidechem.comcphi-online.com

The synthesis of such compounds typically involves a multi-step process. For the related compound, 2-bromo-4-methyl-5-nitropyridine, a common route involves the nitration of 4-methyl-2-aminopyridine, followed by a diazotization reaction (Sandmeyer reaction) to replace the amino group with a bromine atom. guidechem.com It is plausible that a similar pathway could be employed for the synthesis of this compound, starting from 4-ethyl-2-aminopyridine.

The strategic placement of the bromo, ethyl, and nitro groups on the pyridine ring makes this compound a potentially valuable building block. The bromine at the 2-position is susceptible to displacement by nucleophiles and can participate in cross-coupling reactions. The nitro group at the 5-position activates the ring for such reactions and can be reduced to an amine, opening up another avenue for derivatization. The ethyl group at the 4-position provides steric and electronic influence that can be used to modulate the properties of the final target molecules.

Compound Data

Below are tables detailing the available chemical data for this compound and a closely related compound.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 929617-28-7 | bldpharm.com |

| Molecular Formula | C₇H₇BrN₂O₂ | Inferred |

| Related Categories | Heterocyclic Building Blocks, Pyridines, Bromides, Nitroes | bldpharm.com |

Table 2: Properties of the Related Compound 2-Bromo-5-nitropyridine

| Property | Value | Source |

|---|---|---|

| CAS Number | 4487-59-6 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₅H₃BrN₂O₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 202.99 g/mol | sigmaaldrich.comnih.gov |

| Melting Point | 139-141 °C | sigmaaldrich.cominnospk.com |

| Boiling Point | 145-147 °C / 10 mmHg | sigmaaldrich.com |

| Appearance | Yellow Powder | innospk.com |

| IUPAC Name | 2-bromo-5-nitropyridine | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-5-3-7(8)9-4-6(5)10(11)12/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVYXDXNMDQACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653938 | |

| Record name | 2-Bromo-4-ethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929617-28-7 | |

| Record name | 2-Bromo-4-ethyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Ethyl 5 Nitropyridine

Retrosynthetic Analysis and Strategic Disconnections of the Pyridine (B92270) Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.com For 2-Bromo-4-ethyl-5-nitropyridine, several logical disconnections can be considered.

A primary strategy involves functional group interconversion and removal, targeting the substituents on the pyridine ring. The main disconnections are:

C-Br Bond: Disconnecting the bromine at the C2 position leads to the precursor 4-ethyl-5-nitropyridine. The forward reaction would be a regioselective bromination.

C-NO2 Bond: Cleavage of the carbon-nitrogen bond of the nitro group at the C5 position suggests 2-bromo-4-ethylpyridine (B14437) as an intermediate. The synthesis would then involve a selective nitration reaction.

C-C (ethyl) Bond: Disconnecting the ethyl group at the C4 position points to 2-bromo-5-nitropyridine (B18158) as the precursor. The corresponding forward reaction would be an alkylation.

A more fundamental retrosynthetic approach involves breaking down the pyridine ring itself. lakotalakes.comadvancechemjournal.com This strategy considers the target molecule as being assembled from acyclic precursors through cycloaddition or condensation reactions. For instance, the Hantzsch pyridine synthesis builds the ring from an α,β-unsaturated compound, an active methylene (B1212753) compound, and a nitrogen source, suggesting a disconnection into multiple simpler components. advancechemjournal.com

Direct Functionalization Approaches to the Pyridine Ring

This class of reactions involves modifying a pre-formed pyridine ring to introduce the desired bromo, ethyl, and nitro groups in the correct positions.

Regioselective Bromination of Ethyl-Nitropyridine Precursors

This approach would begin with 4-ethyl-5-nitropyridine and introduce a bromine atom at the C2 position. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The regioselectivity is governed by the electronic effects of the existing substituents. The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. The ethyl group is a weak activating group and directs to ortho and para positions.

In the case of 4-ethyl-5-nitropyridine, the positions are influenced as follows:

Position 2: Ortho to the ethyl group and meta to the nitro group.

Position 6: Meta to the ethyl group and ortho to the nitro group.

The directing effects are somewhat conflicting. However, electrophilic substitution on pyridine and its derivatives is often challenging due to the electron-deficient nature of the ring. An alternative is the bromination of an activated precursor like a pyridine N-oxide, which can direct bromination to the C2 position. nih.gov Another powerful strategy involves a Sandmeyer-type reaction on a corresponding aminopyridine. Starting from 2-amino-4-ethylpyridine, one could first perform a nitration, which is directed to the C5 position by the amino group, to yield 2-amino-4-ethyl-5-nitropyridine. Subsequent diazotization of the amino group followed by treatment with a bromide source, like cuprous bromide, would yield the final product. A similar pathway has been described for the synthesis of the analogous 2-bromo-4-methyl-5-nitropyridine (B1267849). guidechem.com

Nitration Reactions of Bromo-Ethylpyridine Intermediates

This synthetic route commences with 2-bromo-4-ethylpyridine and introduces a nitro group. The nitration of bromobenzene (B47551) is a classic example of electrophilic aromatic substitution where the bromine atom acts as an ortho-para director. uri.eduyoutube.com Similarly, the ethyl group is also an ortho-para director. In 2-bromo-4-ethylpyridine, the available positions for nitration are C3, C5, and C6.

Position 3: Ortho to both the bromo and ethyl groups.

Position 5: Para to the bromo group and ortho to the ethyl group.

Position 6: Meta to the ethyl group.

Both the bromo and ethyl groups strongly favor substitution at the C3 and C5 positions. The challenge lies in achieving high regioselectivity for the desired C5 isomer over the C3 isomer. The reaction conditions, such as the specific nitrating agent and temperature, would be critical in controlling the product distribution. The process typically involves a mixture of concentrated nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) as the active electrophile. uri.edu

| C6 | Meta | Meta | Unfavorable |

This table provides a qualitative prediction of substitution patterns based on standard directing group effects.

Alkylation/Ethylation Strategies for Pyridine Nuclei

This strategy involves introducing the ethyl group onto a 2-bromo-5-nitropyridine scaffold. The direct C-H alkylation of pyridines has historically been challenging due to issues with regioselectivity. nih.gov However, modern methods, particularly radical-based approaches like the Minisci reaction, have made this more feasible. acs.org

The Minisci reaction typically involves the generation of an alkyl radical which then attacks the protonated pyridine ring. For 2-bromo-5-nitropyridine, the C4 position is electronically favored for nucleophilic/radical attack due to the electron-withdrawing effects of the nitro group and the pyridine nitrogen. However, the presence of two strong electron-withdrawing groups (bromo and nitro) can make the pyridine ring very electron-deficient, potentially complicating the reaction. Recent advancements have developed platforms for highly regioselective C4-alkylation of pyridines, which could be applicable in this context. rsc.orgrsc.orgnih.gov

Cycloaddition and Ring-Forming Reactions for Substituted Pyridines

An alternative to modifying a pre-existing ring is to construct the substituted pyridine from acyclic precursors. These methods offer high convergence and flexibility. rsc.org

Adaptations of Multi-Component Reactions for Pyridine Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. chemistryviews.orgrsc.org Several MCRs are known for pyridine synthesis, such as the Hantzsch synthesis and its variations. advancechemjournal.com

A potential MCR approach to this compound would need to assemble the ring with the specific substitution pattern. This could hypothetically involve the condensation of components that already contain the necessary functionalities. For example, a [4+2] cycloaddition (Diels-Alder reaction) between a substituted 1-azadiene and an alkyne could be envisioned. rsc.orgrsc.org Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules also provide a powerful route to substituted pyridines, offering control over the substitution pattern. nih.gov Designing an MCR for a specific, highly substituted target like this compound would require careful selection of precursors to ensure the correct regiochemical outcome.

Table 2: Overview of Synthetic Strategies

| Strategy | Precursor Example | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| Regioselective Bromination | 2-Amino-4-ethyl-5-nitropyridine | Sandmeyer Reaction | Well-established; potentially high yield. | Requires multi-step precursor synthesis. |

| Nitration | 2-Bromo-4-ethylpyridine | Electrophilic Aromatic Substitution | Utilizes common reagents. | Potential for isomeric mixtures (C3 vs. C5). |

| Alkylation | 2-Bromo-5-nitropyridine | Minisci-type Reaction | Direct C-H functionalization. | Regioselectivity; harsh radical conditions. |

| Multi-Component Reaction | Simple acyclic fragments | Cyclocondensation | High efficiency; convergent. | Requires development of a specific MCR. |

Annulation Strategies Incorporating Ethyl and Nitro Functionalities

The construction of the polysubstituted pyridine core of this compound through annulation—the formation of a ring system onto a pre-existing fragment—presents a significant synthetic challenge. Ideal annulation strategies would build the pyridine ring while simultaneously installing the requisite ethyl and nitro groups in the correct positions. Conceptually, this could involve cycloaddition reactions, suchas [4+2] or [2+2+2] cyclizations, which are powerful methods for assembling aromatic heterocycles. acsgcipr.orgelsevier.com For instance, a theoretical [2+2+2] cycloaddition might involve the cobalt- or rhodium-catalyzed reaction of an alkyne, a nitrile, and another alkyne component that would bear the necessary precursors for the ethyl and nitro functionalities. acsgcipr.org

However, documented syntheses for closely related analogs, such as 2-bromo-4-methyl-5-nitropyridine, typically rely on the modification of a pre-formed pyridine ring rather than de novo construction via annulation. guidechem.com A common and practical approach involves a two-step sequence starting from a substituted aminopyridine. guidechem.com In the case of the methyl analog, the synthesis begins with the nitration of 4-methyl-2-aminopyridine. This is followed by a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a bromide, yielding the final product. guidechem.com This highlights a prevalent trend where functional group interconversion on the pyridine scaffold is often more synthetically feasible than complex multi-component annulation for achieving this specific substitution pattern. nih.gov

Catalytic Synthesis and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance safety.

Transition Metal-Catalyzed Routes for Pyridine Construction

Transition metal catalysis has revolutionized the synthesis of substituted pyridines, offering highly convergent and atom-efficient pathways. acsgcipr.orgmdpi.com While a specific catalytic route for this compound is not prominently documented, several established catalytic cycles could be adapted for its synthesis.

One of the most powerful methods is the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by transition metals like cobalt (Co), rhodium (Rh), or iron (Fe). acsgcipr.orgmdpi.com This approach could theoretically construct the desired pyridine ring from three simpler fragments. Another significant area is the C-H functionalization of simpler pyridine precursors, where a catalyst directly installs substituents onto the pyridine core, avoiding the need for pre-functionalized starting materials. thieme-connect.com Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are also indispensable for modifying pyridine rings, for example, by introducing the ethyl group. nih.govnbinno.com

Iron-catalyzed cyclization of ketoxime acetates with aldehydes has emerged as a green and efficient method for synthesizing symmetrical pyridines, showcasing the potential of earth-abundant metals in pyridine construction. acsgcipr.org

Table 1: Overview of Potential Transition Metal-Catalyzed Pyridine Syntheses

| Catalytic Strategy | Metal Catalyst Examples | Description | Potential Application |

|---|---|---|---|

| [2+2+2] Cycloaddition | Co, Rh, Ru, Fe | Cyclotrimerization of alkynes and a nitrile to form a pyridine ring. acsgcipr.org | De novo synthesis of the pyridine core with incorporated substituents. |

| C-H Functionalization | Pd, Rh, Ir | Direct introduction of functional groups onto a pyridine C-H bond. thieme-connect.com | Introduction of the ethyl group onto a pre-formed bromo-nitropyridine. |

| Cross-Coupling | Pd, Ni, Cu | Coupling of a pyridine halide with an organometallic reagent. nih.gov | Suzuki or Negishi coupling to introduce the ethyl group. |

This table presents conceptual applications of established catalytic methods to the synthesis of this compound.

Solvent-Free, Microwave-Assisted, and Flow Chemistry Methodologies

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and, in some cases, improve yields for pyridine derivatives. nih.govnih.gov Microwave heating is efficient and uniform, often allowing for rapid, controlled heating that can minimize side-product formation. youtube.comnih.gov Reactions can be performed using high-boiling organic solvents, water, or even under solvent-free conditions, significantly reducing the environmental impact. youtube.comwisdomlib.org For a multi-step synthesis of a compound like this compound, microwave irradiation could potentially accelerate both the nitration and the subsequent diazotization-bromination steps. wisdomlib.org

Flow chemistry represents another major advancement in green and efficient synthesis. mdpi.com In a flow reactor, reagents are pumped through a heated tube or column, allowing for precise control over reaction parameters like temperature, pressure, and residence time. vcu.edu This methodology offers enhanced safety, scalability, and often higher yields compared to batch processing. Researchers have demonstrated the synthesis of pyridines in continuous-flow systems, reducing a five-step batch process to a single continuous step with significantly increased yield and lower production costs. vcu.edu Such a system could be envisioned for the safe and efficient production of this compound, particularly in managing potentially hazardous intermediates or exothermic reactions.

Purification and Isolation Techniques for Academic Research Purity

Achieving high purity is critical for the characterization and subsequent use of this compound in academic research. The primary methods for purification are column chromatography and recrystallization.

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard and highly effective method for purifying substituted pyridines from reaction mixtures. guidechem.comnih.gov The choice of eluent is crucial for achieving good separation. A common solvent system for compounds of similar polarity is a mixture of petroleum ether (or hexanes) and ethyl acetate, with the ratio adjusted to achieve optimal separation of the desired product from starting materials and byproducts. guidechem.com

Recrystallization: Following chromatographic purification, recrystallization can be employed to achieve a high degree of crystalline purity. This involves dissolving the compound in a minimum amount of a hot solvent or solvent mixture in which it has high solubility, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and must be determined empirically.

Other Techniques: For certain pyridine derivatives, other techniques like gas chromatography can be used for separation and analysis on an analytical scale. nih.gov In some cases, isolation may involve an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent like ethyl acetate, washing with brine, and drying over an anhydrous salt such as sodium sulfate (B86663) before concentration under vacuum. guidechem.com For acidic or basic pyridine derivatives, ion-exchange chromatography can also be a powerful purification tool. google.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-bromo-4-methyl-5-nitropyridine |

| 4-methyl-2-aminopyridine |

| 2-nitropyridine |

| 2-bromopyridine (B144113) |

| Ethyl acetate |

| Petroleum ether |

Reactivity and Mechanistic Investigations of 2 Bromo 4 Ethyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The presence of both a bromo and a nitro group on the pyridine ring makes 2-Bromo-4-ethyl-5-nitropyridine a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the synthesis of a wide array of substituted pyridines.

Displacement of the Bromine Atom and Regioselectivity Studies

In SNAr reactions, the bromine atom at the 2-position is a good leaving group, activated by the electron-withdrawing nitro group at the 5-position. Nucleophiles preferentially attack the carbon atom bonded to the bromine. This regioselectivity is dictated by the ability of the pyridine ring and the nitro group to stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. The bromine atom's position ortho to the ring nitrogen and meta to the nitro group makes it highly susceptible to displacement. In contrast, direct substitution of the ethyl group is not a feasible SNAr pathway under typical conditions.

Studies on analogous compounds, such as 4-bromo-5-nitrophthalonitrile, have shown that the bromine atom is selectively substituted first in the presence of nucleophiles, highlighting the high reactivity of a bromo group activated by an adjacent nitro group. researchgate.net This principle is directly applicable to this compound, where the bromine at the 2-position is similarly activated by the 5-nitro group.

Reactivity and Transformations of the Nitro Group under Nucleophilic Conditions

While the bromine atom is the more common site for initial nucleophilic attack, the nitro group can also undergo transformations under specific nucleophilic conditions. In some instances, particularly with strong nucleophiles or under forcing reaction conditions, the nitro group can be displaced. However, a more unique reaction is the observed migration of the nitro group. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected migration of the nitro group from the 4-position to the 3-position has been reported. clockss.orgresearchgate.net This phenomenon, which occurs in polar aprotic solvents, suggests that the reactivity of the nitro group is not limited to simple displacement and can involve complex rearrangements. clockss.orgresearchgate.net

The activating effect of the nitro group is crucial for many organic reactions, and its ability to be transformed into various other functional groups enhances the synthetic utility of nitro-containing compounds. chemistry-chemists.com

Kinetic and Thermodynamic Aspects of SNAr Pathways

The kinetics of SNAr reactions involving bromo-nitropyridines are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base. The reaction generally follows a second-order rate law, being first order in both the substrate and the nucleophile. The rate-determining step is typically the formation of the Meisenheimer complex.

Thermodynamically, the stability of the Meisenheimer intermediate is a key factor. The electron-withdrawing nitro group plays a crucial role in stabilizing this intermediate through resonance, thereby lowering the activation energy of the reaction. The choice of solvent can also have a significant impact; polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a widely used method for forming aryl-aryl or aryl-vinyl bonds. libretexts.orgnih.gov For this compound, this reaction would allow for the introduction of a wide range of aryl or vinyl substituents at the 2-position. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction couples the bromopyridine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for the synthesis of aryl-alkynes. wikipedia.orgwashington.edu The reaction of this compound with various terminal alkynes would provide access to a range of 2-alkynyl-4-ethyl-5-nitropyridines.

Heck Reaction: The Heck reaction involves the coupling of the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically results in the formation of a trans-alkene. The reaction of this compound with an alkene would lead to the formation of a 2-alkenyl-4-ethyl-5-nitropyridine.

Table 1: Examples of Palladium-Catalyzed C-C Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 2-Aryl-4-ethyl-5-nitropyridine |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-4-ethyl-5-nitropyridine |

Carbon-Heteroatom Bond Formation (e.g., Buchwald-Hartwig Amination, C-S coupling)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgorganic-chemistry.org The reaction of this compound with primary or secondary amines would yield the corresponding 2-amino-4-ethyl-5-nitropyridine derivatives. This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

C-S Coupling: Palladium-catalyzed C-S coupling reactions allow for the formation of carbon-sulfur bonds. By reacting this compound with a thiol in the presence of a suitable palladium catalyst and base, the corresponding 2-thioether derivative can be synthesized.

Table 2: Examples of Palladium-Catalyzed C-Heteroatom Bond Forming Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Pd catalyst, Ligand, Base | 2-Amino-4-ethyl-5-nitropyridine |

Reduction and Oxidation Reactions

The presence of a nitro group and a bromo substituent makes this compound susceptible to various reductive transformations. The selective reduction of either the nitro group or the carbon-bromine bond is a key strategic consideration in the synthetic application of this molecule.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in nitropyridine derivatives to an amino group is a fundamental transformation in synthetic organic chemistry, providing access to amino-pyridines that are valuable precursors to pharmaceuticals and agrochemicals. For the analogous compound 2-bromo-5-nitropyridine (B18158), this transformation can be effectively achieved using various reducing agents. nbinno.com Catalytic hydrogenation over palladium on carbon or nickel catalysts is a common method. nbinno.com Additionally, reagents like sodium dithionite (B78146) or zinc dust can also be employed for this purpose. nbinno.com

While specific studies on this compound are not extensively documented, the reactivity is expected to be analogous. The choice of reducing agent and reaction conditions is crucial to ensure the chemoselective reduction of the nitro group without affecting the bromo substituent.

Table 1: Representative Conditions for the Selective Reduction of the Nitro Group in Bromonitropyridines

| Starting Material | Reagent and Conditions | Product | Yield | Reference |

| 2-Bromo-5-nitropyridine | H₂, Pd/C or Ni catalyst | 2-Amino-5-bromopyridine | Not specified | nbinno.com |

| 2-Bromo-5-nitropyridine | Sodium dithionite or Zinc dust | 3-Amino-6-bromopyridine | Not specified | nbinno.com |

| 3-Bromo-2-methoxy-5-nitropyridine | Hydrazine monohydrate, 5% Rh/C, THF | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxy)carbamate | 86% | rsc.org |

This table presents data for analogous compounds to infer the reactivity of this compound.

Reductive Debromination Strategies

Reductive debromination offers a pathway to remove the bromo substituent, leading to the corresponding 4-ethyl-3-nitropyridine. This can be desirable when the bromine atom has served its purpose as a directing group or is not required in the final target molecule. Catalytic hydrogenation is a powerful tool for such transformations. In a related system, the dehalogenation and reduction of 2-amino-3-nitro-5-halopyridines to produce 2,3-diaminopyridines have been achieved in a single step using a palladium catalyst under a hydrogen atmosphere. google.com This suggests that similar conditions could potentially lead to the reductive debromination of this compound, likely with concurrent reduction of the nitro group. Selective debromination without affecting the nitro group would require milder and more specific reagents, the choice of which would depend on the desired outcome.

Electrophilic and Radical Functionalization

The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, predisposes this compound to specific electrophilic and radical functionalization reactions.

Direct C-H Functionalization at the Ethyl and Pyridine Positions

Direct C-H functionalization is a highly sought-after strategy in organic synthesis for its atom and step economy. In the context of this compound, C-H bonds at the ethyl group and on the pyridine ring are potential sites for such reactions.

The Minisci reaction, a radical substitution process, is particularly well-suited for the alkylation of electron-deficient heterocycles like pyridine. wikipedia.org This reaction typically involves the generation of an alkyl radical, which then adds to the protonated heterocycle. wikipedia.org Given the electronic properties of this compound, it is expected to be a good substrate for Minisci-type reactions. The regioselectivity of such a reaction would be influenced by both the electronic effects of the substituents and steric hindrance.

Vicarious Nucleophilic Substitution (VNS) Applied to Nitropyridines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of nitro-aromatic and nitro-heteroaromatic compounds. organic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile carrying a leaving group. wikipedia.org The nitro group strongly activates the aromatic ring towards nucleophilic attack, making nitropyridines excellent substrates for VNS reactions. nih.gov

The general mechanism of VNS involves the addition of a carbanion (stabilized by an electron-withdrawing group and bearing a leaving group) to the nitroarene, followed by a base-induced elimination of the leaving group and a proton to restore aromaticity. nih.gov For substituted nitropyridines, the substitution generally occurs at positions ortho or para to the nitro group. organic-chemistry.org In the case of this compound, the positions ortho (C-6) and para (C-2) to the nitro group are potential sites for VNS. However, the C-2 position is already substituted with a bromine atom. While VNS is generally faster than nucleophilic aromatic substitution of halogens (except for fluorine), the presence of the bromo group at C-2 would likely direct the VNS reaction to the C-6 position. organic-chemistry.org

Recent studies on the alkylation of nitropyridines via VNS have shown that a variety of primary alkyl groups can be introduced. acs.org However, the reaction can be sensitive to steric hindrance. acs.org

Table 2: Regioselectivity in Vicarious Nucleophilic Substitution of Nitropyridines

| Substrate | Nucleophile/Conditions | Product(s) (Position of Substitution) | Reference |

| 3-Nitropyridine | Sulfonyl-stabilized carbanions | Alkylation at C-2 and C-4 | acs.org |

| 4-Substituted nitroarenes | Carbanions with leaving group | VNS ortho to the nitro group | organic-chemistry.org |

| 2- and 3-Substituted nitroarenes | Carbanions with leaving group | Mixtures of ortho and para VNS products | organic-chemistry.org |

This table provides general regioselectivity rules for VNS on nitropyridines and is intended to predict the reactivity of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Ethyl 5 Nitropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 2-Bromo-4-ethyl-5-nitropyridine, a comprehensive NMR analysis involves one-dimensional (¹H, ¹³C, ¹⁵N) and multi-dimensional experiments to assign all proton and carbon signals, establish connectivity, and understand its stereochemistry.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR for Complete Assignment

High-resolution ¹H, ¹³C, and ¹⁵N NMR spectra are fundamental for the complete assignment of the chemical shifts in this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group. The pyridine (B92270) ring protons, being in different chemical environments due to the substituents, will exhibit unique chemical shifts and coupling patterns. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from scalar coupling.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electron-withdrawing effects of the bromine and nitro groups, and the electron-donating effect of the ethyl group. Quaternary carbons, those directly attached to the bromo and nitro substituents, are expected to show weaker signals. youtube.com

¹⁵N NMR spectroscopy , although less common, can offer direct insight into the electronic environment of the nitrogen atoms in the pyridine ring and the nitro group. The chemical shifts of the pyridine nitrogen and the nitro group nitrogen would be significantly different, reflecting their distinct electronic states.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 8.5 - 8.7 | - |

| H-6 | 9.0 - 9.2 | - |

| -CH₂- (ethyl) | 2.8 - 3.0 (quartet) | 25 - 30 |

| -CH₃ (ethyl) | 1.2 - 1.4 (triplet) | 12 - 15 |

| C-2 | - | 140 - 145 |

| C-3 | - | 125 - 130 |

| C-4 | - | 150 - 155 |

| C-5 | - | 145 - 150 |

| C-6 | - | 150 - 155 |

Note: These are predicted values based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms, multi-dimensional NMR techniques are employed. princeton.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment establishes the correlation between coupled protons. princeton.edu For this compound, COSY would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help in assigning the aromatic protons by showing correlations between adjacent protons on the pyridine ring, if any.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. princeton.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methylene group will show a correlation to the carbon signal of that same group.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds away. princeton.edu This technique is invaluable for piecing together the molecular skeleton. For example, the methyl protons of the ethyl group are expected to show correlations to the methylene carbon and the C-4 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of atoms, which is key for determining stereochemistry. princeton.edu In the case of this compound, NOESY can show correlations between the protons of the ethyl group and the adjacent proton on the pyridine ring (H-3), confirming their relative orientation.

Variable Temperature NMR for Conformational Dynamics (if applicable)

Variable temperature (VT) NMR studies can be conducted to investigate the conformational dynamics of the ethyl group. At different temperatures, the rate of rotation around the C-C single bond of the ethyl group might change, which could lead to observable changes in the NMR spectrum, such as broadening or splitting of signals. This would provide insights into the rotational energy barrier of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₇H₇BrN₂O₂), the expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M (⁷⁹Br)]⁺ | 230.9718 |

| [M (⁸¹Br)]⁺ | 232.9698 |

Note: These are calculated values. Experimental values from HRMS would be expected to be very close to these predictions.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of the fragmentation pattern in the mass spectrum provides further confirmation of the compound's structure. Under electron ionization (EI), the molecular ion of this compound is expected to undergo several characteristic fragmentation pathways.

Common fragmentation patterns for nitroaromatic compounds include the loss of the nitro group (NO₂) and the loss of nitric oxide (NO). For alkyl-substituted aromatic rings, a common fragmentation is the benzylic cleavage, leading to the loss of a methyl radical (CH₃) from the ethyl group to form a stable cation. The loss of the bromine atom is also a possible fragmentation pathway.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M-NO₂]⁺ | 185/187 | NO₂ |

| [M-CH₃]⁺ | 216/218 | CH₃ |

| [M-Br]⁺ | 151 | Br |

| [C₆H₅N₂O₂]⁺ | 151 | C₂H₅, Br |

Note: The m/z values are given for the major isotopes. The presence of bromine will result in isotopic peaks for fragments containing it.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types. For this compound, the FT-IR spectrum is expected to be dominated by vibrations of the pyridine ring, the nitro group, the ethyl group, and the carbon-bromine bond.

The pyridine ring itself gives rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ range. The presence of substituents will influence the exact positions and intensities of these bands.

The nitro group (NO₂) is a strong infrared absorber. It is characterized by two distinct stretching vibrations: the asymmetric stretch, typically found in the 1550-1500 cm⁻¹ region, and the symmetric stretch, which appears in the 1350-1300 cm⁻¹ range. The C-N stretching vibration is expected around 870-840 cm⁻¹.

The ethyl group (-CH₂CH₃) will introduce vibrations associated with C-H bonds. The asymmetric and symmetric stretching vibrations of the methyl and methylene groups are expected in the 2980-2850 cm⁻¹ region. Bending vibrations for the ethyl group will also be present at lower frequencies.

The carbon-bromine (C-Br) stretching vibration is typically observed in the far-infrared region, usually between 600 and 500 cm⁻¹, due to the heavy mass of the bromine atom.

A hypothetical FT-IR data table for this compound is presented below, based on characteristic group frequencies.

| Wavenumber Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretching |

| 2980-2850 | Aliphatic C-H Stretching (Ethyl group) |

| 1600-1450 | Pyridine Ring C=C and C=N Stretching |

| 1550-1500 | Asymmetric NO₂ Stretching |

| 1470-1440 | C-H Bending (Ethyl group) |

| 1350-1300 | Symmetric NO₂ Stretching |

| 870-840 | C-N Stretching |

| 600-500 | C-Br Stretching |

Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. While FT-IR relies on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. This often means that vibrations that are weak in FT-IR may be strong in Raman and vice-versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule and the vibrations of the pyridine ring. The symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. The breathing modes of the pyridine ring, which involve the symmetric expansion and contraction of the ring, are also typically strong Raman scatterers and are expected in the 1050-990 cm⁻¹ region.

The C-Br stretching vibration, while observable in FT-IR, is also expected to give a characteristic Raman signal. The vibrations of the ethyl group will also be present in the Raman spectrum.

A table of expected Raman shifts for this compound is provided below.

| Raman Shift Range (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H Stretching |

| 2980-2850 | Aliphatic C-H Stretching (Ethyl group) |

| 1600-1550 | Pyridine Ring Stretching |

| 1350-1300 | Symmetric NO₂ Stretching |

| 1050-990 | Pyridine Ring Breathing Mode |

| 600-500 | C-Br Stretching |

X-ray Crystallography

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be constructed, and from this, the precise positions of all atoms can be determined.

This analysis would yield a wealth of structural information, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsion angles: The dihedral angles that describe the conformation of the molecule.

Unit cell dimensions: The parameters of the basic repeating unit of the crystal lattice.

Crystal packing: The arrangement of molecules within the crystal lattice.

While a specific crystal structure for this compound is not publicly available, the data obtained from such an analysis would be crucial for understanding its solid-state conformation and the nature of its intermolecular interactions.

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to play a role in its crystal packing.

Halogen Bonding: The bromine atom, being an electrophilic halogen, can participate in halogen bonding. This is an attractive interaction between the electron-deficient region on the bromine atom (the σ-hole) and a Lewis base, such as the nitrogen atom of the pyridine ring or an oxygen atom of the nitro group of a neighboring molecule (C-Br···N or C-Br···O).

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are possible. The aromatic C-H groups and the C-H groups of the ethyl substituent can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring on adjacent molecules.

The interplay of these intermolecular forces would dictate the final three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Computational and Theoretical Studies on 2 Bromo 4 Ethyl 5 Nitropyridine

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. DFT methods, particularly functionals like B3LYP, are widely used for their balance of computational cost and accuracy in studying organic molecules. acs.org

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy state. For 2-Bromo-4-ethyl-5-nitropyridine, this involves finding the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Theoretical studies on similar structures, such as ethyl 5-amino-2-bromoisonicotinate, have been successfully performed using DFT methods at the B3LYP/6-311+G(d,p) level of theory to determine the optimized molecular structure. nih.gov The results of such calculations are typically in good agreement with experimental data obtained from techniques like X-ray crystallography, with minor deviations attributed to the difference between the theoretical gas phase and the experimental solid phase. nih.gov For this compound, conformational analysis would focus on the rotation of the ethyl group to identify the most stable isomer.

Table 1: Representative Optimized Geometrical Parameters for a Related Pyridine (B92270) Derivative (Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate) Data presented for illustrative purposes to show typical computational outputs.

| Parameter | Bond | Calculated Value (Å) |

| Bond Length | C-C (aromatic) | 1.3466 - 1.5339 |

| C-H | 1.0809 - 1.0945 | |

| C-N (nitro) | 1.4779 | |

| C-N (amino) | 1.362 | |

| Source: Material Science Research India materialsciencejournal.org |

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov

A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.comnih.gov These parameters are crucial for understanding potential charge transfer interactions within the molecule. irjweb.com While specific calculations for this compound are not widely published, data from analogous nitropyridine compounds illustrate the typical findings from such analyses.

Table 2: Frontier Molecular Orbital (FMO) Data for Structurally Related Compounds This table presents data from similar molecules to illustrate the application of HOMO-LUMO analysis.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Amino-3-bromo-5-nitropyridine | DFT/B3LYP/6-31+G(d,p) | - | - | - |

| Ethyl 5-amino-2-bromoisonicotinate | B3LYP/6–311+G(d,p) | - | - | 4.0931 |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | DFT/B3LYP/6-311G(d,p) | -7.06 | -2.52 | 4.54 |

| Sources: ResearchGate, PMC, Material Science Research India nih.govmaterialsciencejournal.orgresearchgate.net |

Understanding how charge is distributed across a molecule is key to predicting its reactive sites.

Mulliken Population Analysis is a method for estimating partial atomic charges by dividing orbital populations among the atoms in a molecule. uni-muenchen.de However, it is known to be highly dependent on the basis set used. uni-muenchen.de

Natural Population Analysis (NPA) , part of the Natural Bond Orbital (NBO) analysis, provides a more stable and robust calculation of atomic charges and electron distribution in bonds. researchgate.net

Molecular Electrostatic Potential (MEP) maps are color-coded diagrams that visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net They are invaluable for identifying the electrophilic and nucleophilic regions. Typically, red areas indicate negative potential (nucleophilic, electron-rich) and blue areas represent positive potential (electrophilic, electron-poor). researchgate.net For this compound, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic attack, while regions near the hydrogen atoms would be more positive.

Computational methods can accurately predict spectroscopic data, which aids in the interpretation of experimental results.

Vibrational Frequencies: DFT calculations can simulate FT-IR and Raman spectra by calculating the vibrational modes of the molecule. acs.orgresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental spectra. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a popular and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). These theoretical predictions are instrumental in assigning signals in experimentally obtained NMR spectra.

Theoretical studies on related brominated pyridine and nitropyridine compounds have demonstrated the successful application of these predictive methods, confirming their utility for characterizing new molecules. acs.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

By modeling a reaction pathway, chemists can identify intermediate structures and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the mechanism.

The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational studies on reactions involving related molecules, such as the synthesis of pyrrolidinedione derivatives or the cycloaddition of nitroalkenes, have successfully used DFT to calculate activation energies for various steps, including Michael additions, rearrangements, and cyclizations. rsc.orgmdpi.com For this compound, this type of modeling could be used to predict its reactivity in nucleophilic substitution reactions or other transformations, guiding the design of synthetic routes. rsc.orgmdpi.com For instance, a computational study on a gas-phase elimination reaction identified a six-membered cyclic transition state for the initial step and a four-membered one for the subsequent decarboxylation. researchgate.net

Regioselectivity and Stereoselectivity Predictions

Computational chemistry offers powerful tools to predict the outcome of chemical reactions, including the regioselectivity of electrophilic and nucleophilic substitutions on the pyridine ring of this compound.

In the case of electrophilic aromatic substitution, the positions most susceptible to attack can be predicted by analyzing the electron density of the pyridine ring. The nitro group at position 5 is a strong deactivating group, withdrawing electron density through both inductive and resonance effects, thus making the ring less reactive towards electrophiles. The bromine at position 2 and the ethyl group at position 4 further influence the electron distribution.

Theoretical methods such as Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO and LUMO). The regions of highest negative electrostatic potential on the MEP map would indicate the most likely sites for electrophilic attack. Similarly, the distribution of the Highest Occupied Molecular Orbital (HOMO) can provide insights, as electrophiles tend to attack at atoms where the HOMO has a large coefficient.

For nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to attack by nucleophiles. The most probable sites for substitution are typically the positions ortho and para to the nitro group. In this compound, the bromine atom at position 2 is a potential leaving group. Computational methods can be employed to model the reaction pathway for the substitution of the bromine atom by various nucleophiles. By calculating the activation energies for the formation of the Meisenheimer-like intermediates at different positions, the most favorable reaction pathway and the regioselectivity of the substitution can be determined.

Illustrative Data for Regioselectivity Prediction:

| Computational Method | Predicted Parameter | Implication for Regioselectivity |

| DFT (B3LYP/6-31G) | Molecular Electrostatic Potential (MEP) | Identification of electron-rich and electron-poor regions |

| DFT (B3LYP/6-31G) | Frontier Molecular Orbital (HOMO/LUMO) Analysis | Prediction of sites for electrophilic and nucleophilic attack |

| Transition State Theory | Calculation of Activation Energies | Determination of the most favorable reaction pathway |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment.

The ethyl group at position 4 of this compound can rotate, leading to different conformations. While at room temperature the rotation around the C-C single bond is expected to be fast, MD simulations can explore the potential energy surface associated with this rotation and identify the most stable conformers. This is particularly important when considering the interaction of the molecule with a biological target or a surface, where a specific conformation might be preferred.

Furthermore, MD simulations can be used to study the effect of different solvents on the conformation and dynamics of this compound. The solvent can influence the dipole moment of the molecule and stabilize certain conformations through solute-solvent interactions. By performing simulations in various explicit solvents (e.g., water, ethanol (B145695), DMSO), one can understand how the solvent environment modulates the behavior of the molecule. This information is crucial for predicting its solubility and reactivity in different media.

Illustrative Data from MD Simulations:

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Conformational stability over time |

| Radial Distribution Function (RDF) | Solvation shell structure and solute-solvent interactions |

| Dihedral Angle Analysis | Torsional flexibility of the ethyl group |

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

QSPR models are mathematical relationships that correlate the structural features of a molecule with its physicochemical properties or reactivity. These models are valuable for predicting the properties of new compounds without the need for extensive experimental measurements.

For a series of related nitropyridine derivatives, including this compound, a QSPR study could be undertaken to understand how variations in the substituents affect properties such as boiling point, melting point, solubility, or reactivity in a specific reaction.

To build a QSPR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies). Statistical methods such as multiple linear regression or machine learning algorithms would then be used to find a correlation between these descriptors and the property of interest.

For this compound, a QSPR model could elucidate the quantitative contribution of the bromo, ethyl, and nitro groups to a particular property. For example, it could quantify how the electronic and steric effects of these substituents influence the rate of a nucleophilic substitution reaction.

Illustrative Descriptors for a QSPR Model:

| Descriptor Type | Example Descriptor | Property Influenced |

| Constitutional | Molecular Weight | Physical properties (e.g., boiling point) |

| Topological | Wiener Index | Molecular shape and size |

| Electronic | Dipole Moment | Polarity and solubility |

| Quantum-Chemical | LUMO Energy | Susceptibility to nucleophilic attack |

Non-Linear Optical (NLO) Properties Prediction

Molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics (NLO), which have uses in technologies such as optical data storage and telecommunications. Organic molecules with a donor-π-acceptor motif are known to exhibit significant NLO properties. The nitro group in this compound acts as a strong electron acceptor.

Computational chemistry can be used to predict the NLO properties of this compound. By solving the time-dependent Schrödinger equation, it is possible to calculate the first and second hyperpolarizabilities (β and γ, respectively), which are measures of the NLO response of a molecule. DFT and time-dependent DFT (TD-DFT) methods are commonly employed for these calculations.

Theoretical studies could investigate how the combination of the bromo, ethyl, and nitro substituents on the pyridine ring influences the intramolecular charge transfer and, consequently, the hyperpolarizability. By comparing the calculated NLO properties of this compound with those of other known NLO materials, its potential for use in NLO applications could be assessed. nih.govacs.org

Illustrative Data for NLO Property Prediction:

| NLO Property | Computational Method | Significance |

| First Hyperpolarizability (β) | TD-DFT | Second-order NLO response |

| Second Hyperpolarizability (γ) | TD-DFT | Third-order NLO response |

| Dipole Moment (μ) | DFT | Contribution to molecular polarity |

| HOMO-LUMO Gap | DFT | Indicator of intramolecular charge transfer |

Future Directions and Emerging Research Avenues

Development of Novel and Atom-Economical Synthetic Routes to 2-Bromo-4-ethyl-5-nitropyridine

Traditional synthetic methods for substituted pyridines often involve multi-step sequences with harsh conditions and the generation of significant waste. The development of novel, atom-economical routes is a key area of future research. While a direct synthesis for this compound is not widely documented, routes for analogous compounds like 2-bromo-4-methyl-5-nitropyridine (B1267849) provide a blueprint. One such method involves the nitration of 4-methyl-2-aminopyridine, followed by a diazotization reaction to introduce the bromine atom. guidechem.com

Future approaches will likely focus on multicomponent reactions (MCRs), which offer a significant increase in molecular complexity in a single step. acs.orgresearchgate.net These methods combine three or more starting materials in a one-pot process, adhering to the principles of green chemistry by reducing solvent usage and purification steps. acs.orgresearchgate.net

Table 1: Comparison of Synthetic Approaches for Functionalized Pyridines

| Feature | Conventional Synthesis (e.g., Sequential Nitration/Bromination) | Emerging Atom-Economical Routes (e.g., MCRs) |

|---|---|---|

| Number of Steps | Multiple sequential steps | Typically one-pot |

| Reagents | Often requires stoichiometric, harsh reagents (e.g., strong acids) guidechem.com | Can utilize catalytic amounts of milder reagents |

| Atom Economy | Lower, with significant byproduct formation | Higher, as most atoms from reactants are incorporated into the product researchgate.net |

| Environmental Impact | Higher solvent consumption and waste generation | Reduced solvent use, often employing green solvents like ethanol (B145695) acs.orgrsc.org |

| Potential Yield | Can be low due to multiple steps guidechem.com | Often results in good to excellent yields acs.org |

Solvent-free and microwave-assisted syntheses are also promising avenues. acs.orgrsc.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields. acs.org Similarly, solvent-free, or solid-state, reactions minimize the environmental impact of volatile organic compounds. rsc.org

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is dominated by its functional groups. The bromine atom is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions (like Suzuki and Sonogashira). The nitro group can be reduced to an amine, which is a key precursor for a wide range of biologically active molecules.

Future research will delve into previously unexplored reactivity. This includes:

Site-Selective Transformations: Developing catalysts that can selectively target one position of the pyridine (B92270) ring without affecting the other functional groups. For instance, new electrochemical methods are enabling unprecedented site-selective molecular editing of aromatic rings. scitechdaily.com

Domino Reactions: Designing multi-step reaction sequences that occur in a single pot without the need to isolate intermediates. This approach, which combines several bond-forming events, is a powerful strategy for building molecular complexity efficiently. researchgate.net

Novel Catalysis: Moving beyond palladium to more abundant and less toxic metals for cross-coupling reactions. Rhodium-catalyzed cyclization reactions, for example, represent an eco-friendly route to pyridine derivatives. rsc.org

Table 2: Known and Potential Reactivity of this compound

| Reaction Type | Description | Potential Application |

|---|---|---|

| Nucleophilic Aromatic Substitution | The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols). | Synthesis of diverse pyridine derivatives. |

| Suzuki Coupling | Palladium-catalyzed reaction with boronic acids to form C-C bonds. | Creation of biaryl compounds for pharmaceuticals. |

| Nitro Group Reduction | Conversion of the NO₂ group to an NH₂ group using reducing agents. | Access to amino-pyridines, crucial building blocks. |

| Electrochemical Ring Expansion | Potential for single-carbon insertion into the pyridine core using electrochemical methods. scitechdaily.com | Generation of novel heterocyclic scaffolds. |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and synthesis of molecules like this compound. Machine learning (ML) models can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even design new synthetic routes. nih.govnih.gov

Key applications include:

Predicting Reactivity: ML algorithms can be trained to predict the most likely site of reaction on a complex molecule and the outcome of a given set of reagents and conditions. nih.gov

Catalyst Discovery: AI can screen virtual libraries of potential catalysts to identify the most effective ones for specific transformations, such as the cross-coupling of this compound. nih.gov Recently, ML has been used to discover pyridine-based polymers for specific applications like ion removal. nih.govacs.org

Synthesis Planning: Retrosynthesis software powered by AI can propose complete, step-by-step synthetic pathways to a target molecule, potentially uncovering more efficient routes than those conceived by human chemists.

This data-driven approach accelerates the research cycle, reduces the number of failed experiments, and conserves resources. It represents a paradigm shift from trial-and-error experimentation to predictive, intelligent molecular design. nih.gov

Sustainable and Scalable Manufacturing Processes for Functionalized Pyridines

Translating a laboratory synthesis into a large-scale, industrial process presents significant challenges related to cost, safety, and environmental impact. Future research in this area will focus on creating sustainable and scalable manufacturing processes for functionalized pyridines.

This involves several key strategies:

Use of Renewable Feedstocks: Exploring pathways that begin from renewable resources, such as the thermo-catalytic conversion of glycerol (B35011) (a biodiesel byproduct) and ammonia (B1221849) into pyridines using zeolite catalysts. rsc.orguniroma1.it

Process Intensification: Employing technologies like continuous flow reactors, which offer better heat and mass transfer, improved safety, and easier scalability compared to traditional batch reactors.

Green Chemistry Principles: Implementing principles such as using non-toxic solvents, minimizing waste, and designing energy-efficient processes. researchgate.net This includes the use of reusable catalysts, such as surface-modified vials that can be used for multiple reaction cycles. acs.org

Waste Valorization: Developing methods to convert byproducts into valuable chemicals, creating a circular economy approach to chemical manufacturing. uniroma1.it A simulated waste-to-chemicals plant showed the potential to convert municipal waste into products like pyridine and biodiesel. uniroma1.it

Table 3: Principles for Sustainable Pyridine Manufacturing

| Principle | Application to this compound Production |

|---|---|

| Renewable Feedstocks | Utilizing bio-based starting materials instead of petroleum-derived precursors. rsc.org |

| Catalysis | Replacing stoichiometric reagents with highly efficient and recyclable catalysts. acs.org |

| Process Engineering | Shifting from batch to continuous flow manufacturing for improved control and efficiency. |

| Solvent Reduction | Prioritizing solvent-free methods or using environmentally benign solvents like water or ethanol. rsc.orgnih.gov |

| Energy Efficiency | Employing energy-efficient techniques like microwave or ultrasonic irradiation. acs.orgnih.gov |

By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound as a building block for new materials and medicines, while simultaneously advancing the core principles of modern, sustainable chemistry.

Q & A

Q. Key variables affecting yield :

- Temperature control during nitration to prevent decomposition.

- Stoichiometric excess of brominating agents (1.2–1.5 eq) to compensate for side reactions.

- Catalyst loading (5–10 mol% Pd) and reaction time (12–24 hrs) for ethylation .

Advanced: How can density functional theory (DFT) predict regioselectivity in the bromination of 4-ethyl-5-nitropyridine?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density and frontier molecular orbitals to identify reactive sites:

- Nitro group : Strong electron-withdrawing effect directs bromination to the ortho/para positions.

- Ethyl group : Steric hindrance at the 4-position favors bromination at the less hindered 2-position.

Q. Methodology :

Optimize the geometry of 4-ethyl-5-nitropyridine using Gaussian or ORCA.

Calculate Fukui indices (electrophilicity) and molecular electrostatic potentials (MEPs) .

Compare activation energies for bromination at 2- vs. 6-positions to validate regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., deshielded protons adjacent to nitro/bromo groups).

- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretching) and C-Br (600–500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (²⁷Br/⁸¹Br, 1:1 ratio) .

Q. Example data (hypothetical) :

| Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.50 (s, H-6), 2.70 (q, J=7.5 Hz, CH₂CH₃) |

| ¹³C NMR | δ 148.2 (C-5, NO₂), 112.5 (C-2, Br) |

Advanced: How can researchers resolve contradictions in reported melting points for structurally similar nitro-bromopyridines?

Answer:

Discrepancies (e.g., mp 137–141°C vs. 148–150°C in analogues ) may arise from:

- Purity : Recrystallize using HPLC-grade solvents (e.g., ethyl acetate/hexane).

- Polymorphism : Perform X-ray diffraction (XRD) to identify crystalline forms.

- Methodology : Standardize heating rates (1–2°C/min) in DSC (differential scanning calorimetry).

Q. Best practices :

- Cross-validate with independent labs.

- Report detailed experimental conditions (e.g., solvent, apparatus) .

Basic: What safety protocols are critical when handling this compound?

Answer:

Q. Decontamination :

- Spills: Neutralize with 10% sodium bicarbonate, then absorb with vermiculite.

- Waste: Dispose via halogenated waste streams .

Advanced: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

- Nitro group : Reduces electron density at C-3/C-6, making these positions less reactive toward electrophiles.

- Bromine : Acts as a leaving group in Suzuki-Miyaura or Ullmann couplings.

- Ethyl group : Steric effects may slow transmetallation steps in Pd-catalyzed reactions.

Q. Experimental design :

Compare coupling efficiency with/without electron-deficient ligands (e.g., XPhos).

Monitor reaction progress via TLC or LC-MS to optimize catalyst turnover .

Basic: What are the solubility properties of this compound in common solvents?

Answer:

- High solubility : Dichloromethane, DMF, DMSO.

- Low solubility : Water, hexane.

Q. Solubility table (hypothetical) :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DCM | 45.2 |

| Ethanol | 8.7 |

| Water | <0.1 |

Advanced: How can researchers design experiments to probe the thermal stability of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products